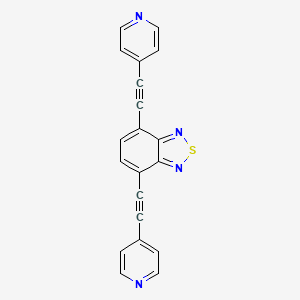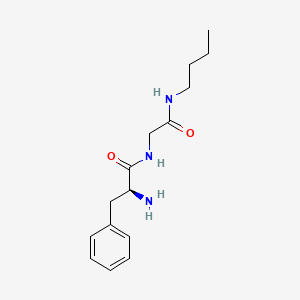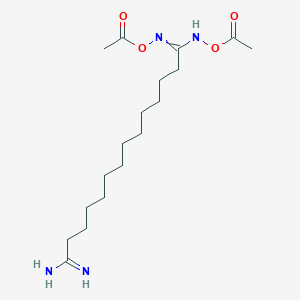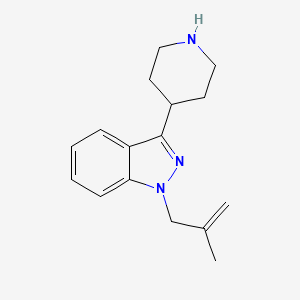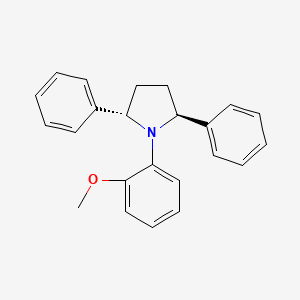
Pyrrolidine, 1-(2-methoxyphenyl)-2,5-diphenyl-, (2S,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-(2-methoxyphenyl)-2,5-diphenyl-, (2S,5S)-: is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. This specific compound is notable for its stereochemistry, which can significantly influence its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired stereoisomer.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 1-(2-methoxyphenyl)-2,5-diphenyl-, (2S,5S)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols.
Scientific Research Applications
Pyrrolidine, 1-(2-methoxyphenyl)-2,5-diphenyl-, (2S,5S)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(2-methoxyphenyl)-2,5-diphenyl-, (2S,5S)- involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrrolidine: The parent compound, which lacks the 2-methoxyphenyl and diphenyl groups.
Pyrrolizine: A related nitrogen-containing heterocycle with a fused ring structure.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness: Pyrrolidine, 1-(2-methoxyphenyl)-2,5-diphenyl-, (2S,5S)- is unique due to its specific stereochemistry and the presence of the 2-methoxyphenyl and diphenyl groups. These structural features can significantly influence its biological activity and interactions, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
650607-89-9 |
|---|---|
Molecular Formula |
C23H23NO |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(2S,5S)-1-(2-methoxyphenyl)-2,5-diphenylpyrrolidine |
InChI |
InChI=1S/C23H23NO/c1-25-23-15-9-8-14-22(23)24-20(18-10-4-2-5-11-18)16-17-21(24)19-12-6-3-7-13-19/h2-15,20-21H,16-17H2,1H3/t20-,21-/m0/s1 |
InChI Key |
RHVSNKNEVWODAH-SFTDATJTSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2[C@@H](CC[C@H]2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1N2C(CCC2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine](/img/structure/B12589891.png)
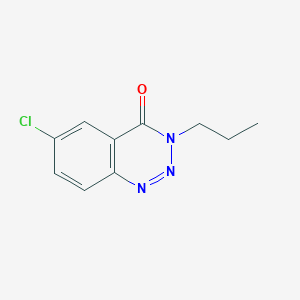

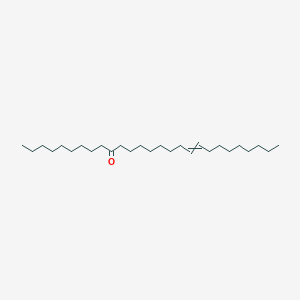
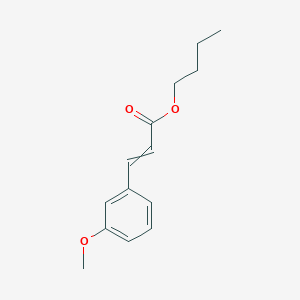

![(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine](/img/structure/B12589925.png)

![N-cyclohexyl-N-methyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12589930.png)
![Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-](/img/structure/B12589939.png)
